molecular formula C11H11FO2 B1439722 4-Fluoro-3,5-dimethylcinnamic acid CAS No. 1429551-15-4

4-Fluoro-3,5-dimethylcinnamic acid

Cat. No.: B1439722
CAS No.: 1429551-15-4
M. Wt: 194.2 g/mol
InChI Key: ZZSIWROWICLMIQ-ONEGZZNKSA-N
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Description

4-Fluoro-3,5-dimethylcinnamic acid is an organic compound with the molecular formula C11H11FO2. It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and two methyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dimethylcinnamic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-dimethylcinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids .

Scientific Research Applications

4-Fluoro-3,5-dimethylcinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylcinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3,5-dimethylcinnamic acid is unique due to the combined presence of the fluorine atom and two methyl groups on the aromatic ring. This structural modification can enhance its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIWROWICLMIQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1F)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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